molecular formula C20H23N3O3 B584102 (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol CAS No. 110567-23-2

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol

Cat. No. B584102
CAS RN: 110567-23-2
M. Wt: 353.422
InChI Key: XJPSKFVIPXVHTA-FUMNGEBKSA-N
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Description

The compound “(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol” is an intermediate in the preparation of labelled Entecavir . It’s a versatile chemical compound used in diverse scientific research for its unique properties, such as its azido and cyclopentanol moieties.

Scientific Research Applications

Synthesis of Cyclopentanol Derivatives

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is a complex molecule, and while the specific compound is not directly mentioned in available literature, related research focuses on the synthesis of various cyclopentanol derivatives and their potential applications. For instance, Turks and Vogel (2009) detailed the synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones and 4-alkoxy-5-methylcyclopent-1-enyl benzoate through a series of reactions involving silyl sulfinates and ring-closing metathesis (Turks & Vogel, 2009).

Synthesis of Cyclopentanone and Cyclopentene Derivatives

Gimazetdinov et al. (2016) synthesized a novel 1,2,3,4-functionalized cyclopentane, showcasing the potential of cyclopentane derivatives in various chemical applications (Gimazetdinov et al., 2016). Similarly, research on the synthesis of (2S,3S,4S)-2,3-O-isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one by Ivanova et al. (2008) demonstrates the versatility of cyclopentanone derivatives in synthetic chemistry (Ivanova et al., 2008).

Spirobicycloimidazoline and Peptidotriazoles Synthesis

Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, a potential specific inhibitor of glycosidases, highlighting the significance of cyclopentanol derivatives in medicinal chemistry (Nakahara et al., 2008). Tornøe et al. (2002) reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles, a crucial reaction in the synthesis of various biologically active compounds (Tornøe et al., 2002).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. This compound is intended for laboratory research and development use only . It may not be used as drugs, agricultural or pesticidal products, food additives, or household chemicals .

properties

IUPAC Name

(1R,2S,3S,5S)-5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPSKFVIPXVHTA-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747074
Record name (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110567-23-2
Record name (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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